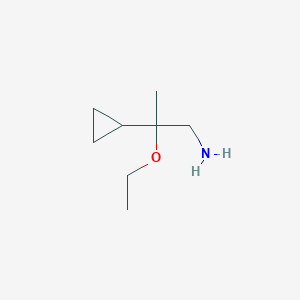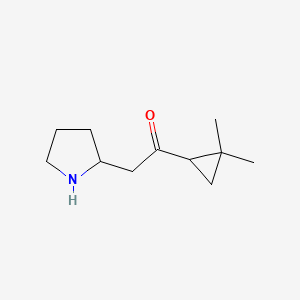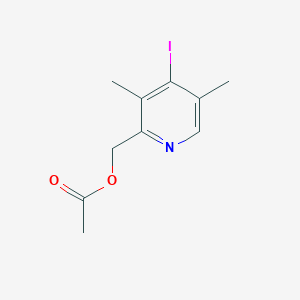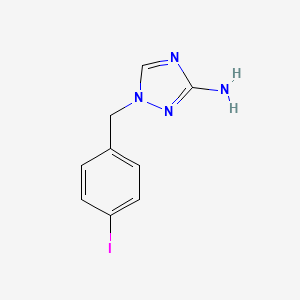![molecular formula C10H13N5 B13076415 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazolopyrazine core fused with a piperidine ring, which imparts unique chemical and biological properties. It has been studied for its potential as a kinase inhibitor and its applications in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine typically involves the formation of the triazolopyrazine core followed by the introduction of the piperidine ring. One common method involves the reaction of 2-chloropyrazine with hydrazine to form the triazolopyrazine intermediate. This intermediate is then reacted with piperidine under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits herbicidal, antifungal, and neuroprotective properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Studied for its DNA intercalation activities and anticancer properties.
Uniqueness
4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine is unique due to its dual kinase inhibitory activity, particularly against c-Met and VEGFR-2 kinases. This dual inhibition makes it a promising candidate for overcoming drug resistance in cancer therapy .
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H13N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h5-8,11H,1-4H2 |
Clave InChI |
IJRKILZOVHAKKC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NN=C3N2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)
![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)

![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)







